molecular formula C7H5NO5 B193609 3,4-Dihydroxy-5-nitrobenzaldehyde CAS No. 116313-85-0

3,4-Dihydroxy-5-nitrobenzaldehyde

Cat. No. B193609
M. Wt: 183.12 g/mol
InChI Key: BBFJODMCHICIAA-UHFFFAOYSA-N
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Patent
US05710343

Procedure details

A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g), zinc chloride (60.0 g) and hydrochloric acid (37%, 15 mL) was stirred at 90° C. for 17 h. The mixture was diluted with water (100 mL) and then cooled to 3° C. After 1 h the product was filtered and washed with cold water. The product was dried in vacuo at 100° C. to give 16.5 g (95.1%) of crude product. The crude product was mixed with toluene (275 mL) and activated carbon (2,0 g) and the resulting mixture was refluxed for 45 min. The hot solution was filtered and then cooled to 3° C. After 1 h the product was filtered and washed with cold toluene. It was dried in vacuo at 50° C. to give 12.6 g (72.6%) of pure 3,4-dihydroxy-5-nitrobenzaldehyde (mp. 146°-8° C.).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[OH:12])[CH:7]=[O:8])C.Cl.C1(C)C=CC=CC=1>O.[Cl-].[Zn+2].[Cl-]>[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[OH:12])[CH:7]=[O:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
275 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° C
FILTRATION
Type
FILTRATION
Details
After 1 h the product was filtered
Duration
1 h
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at 100° C.
CUSTOM
Type
CUSTOM
Details
to give 16.5 g (95.1%) of crude product
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° C
FILTRATION
Type
FILTRATION
Details
After 1 h the product was filtered
Duration
1 h
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
It was dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OC=1C=C(C=O)C=C(C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.